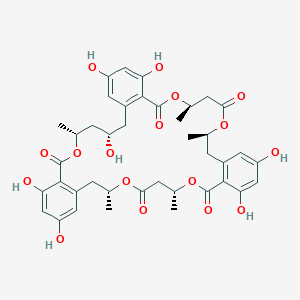

Menisporopsin A

Description

Structure

2D Structure

Properties

Molecular Formula |

C40H46O17 |

|---|---|

Molecular Weight |

798.8 g/mol |

IUPAC Name |

(4R,6S,16R,20R,30R,34R)-6,10,12,24,26,38,40-heptahydroxy-4,16,20,30,34-pentamethyl-3,15,19,29,33-pentaoxatetracyclo[34.4.0.08,13.022,27]tetraconta-1(36),8(13),9,11,22(27),23,25,37,39-nonaene-2,14,18,28,32-pentone |

InChI |

InChI=1S/C40H46O17/c1-18-6-23-11-27(42)15-30(45)35(23)38(50)55-20(3)8-26(41)13-25-14-29(44)17-32(47)37(25)40(52)57-22(5)10-34(49)54-19(2)7-24-12-28(43)16-31(46)36(24)39(51)56-21(4)9-33(48)53-18/h11-12,14-22,26,41-47H,6-10,13H2,1-5H3/t18-,19-,20-,21-,22-,26-/m1/s1 |

InChI Key |

MZOGTSLLZCHVTJ-ACLVMWMJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

Canonical SMILES |

CC1CC(CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC4=C(C(=CC(=C4)O)O)C(=O)O1)C)C)C)C)O |

Synonyms |

menisporopsin A |

Origin of Product |

United States |

Biological Origin and Cultivation Strategies for Menisporopsin a Production

Identification and Characterization of Producer Microorganisms

The production of Menisporopsin A is primarily associated with specific fungal species, most notably Menisporopsis theobromae. These microorganisms have been isolated from diverse ecological niches, including decaying plant material and as endophytes within host plants.

Primary Producer: Menisporopsis theobromae

The principal microorganism identified as a producer of this compound is the fungus Menisporopsis theobromae. nstda.or.thresearchgate.net Strains of this fungus, such as BCC 3975 and BCC 4162, have been isolated from decaying dipterocarp seeds collected in Khao Yai National Park, Thailand. nstda.or.th The strain BCC 4162, in particular, is noted for its ability to produce this compound. nstda.or.thresearchgate.netnih.gov This strain was initially isolated from a seed fungus. researchgate.netnih.gov Research has also highlighted that while strain BCC 4162 produces this compound, strain BCC 3975 is known to produce other novel compounds. nstda.or.th

Other Isolates

Beyond the primary producer, other isolates of the Menisporopsis genus have been identified as sources of this compound. One such example is Menisporopsis sp. LCM 1078. nih.govresearchgate.net This strain was isolated as an endophyte from the leaves of Coffea arabica in Panama. nih.gov The methanolic extract of this endophyte demonstrated notable activity, leading to the isolation and identification of this compound. nih.govresearchgate.netdntb.gov.uamdpi.comwixsite.comnih.gov

Endophytic Association with Host Plants

Fungal endophytes colonize the internal tissues of plants without causing any apparent harm. researchgate.netmdpi.com Menisporopsis species that produce this compound have been found in endophytic association with economically important crop plants such as Theobroma cacao (the source of cacao beans) and Coffea arabica (a major coffee species). nih.govresearchgate.netnih.gov The initial discovery of this compound was from the endophytic fungus Menisporopsis theobromae BCC 3975, which was associated with Theobroma cacao seeds. nih.gov Similarly, the isolate Menisporopsis sp. LCM 1078 was found within the leaves of Coffea arabica. nih.gov These endophytic fungi are believed to play a role in defending their host plants against various pathogens. researchgate.netnih.gov

Optimized Fermentation and Bioproduction Methodologies

To harness the potential of this compound, significant research has focused on optimizing its production through fermentation. This involves refining culture media and scaling up the process in bioreactors to achieve higher yields in shorter timeframes.

Culture Media Development for Enhanced Yield

The composition of the culture medium is a critical factor influencing the production of this compound. nih.gov Initial studies utilized a basal medium for the cultivation of Menisporopsis theobromae. nih.govoup.com However, optimization experiments revealed that specific carbon and nitrogen sources could significantly enhance yields. nih.govoup.com

Research on M. theobromae BCC 4162 demonstrated that substituting glucose with 1% fructose (B13574) as the carbon source and using 2.5% meat extract as the nitrogen source led to a substantial increase in this compound production. nih.govoup.com The initial pH of the culture medium was also found to be a key parameter, with an optimal initial pH of 8 further boosting production. nih.govoup.com Under these optimized conditions, the yield of this compound increased from 348.30 mg/L in the basal medium to 889.02 mg/L. nih.gov

Table 1: Optimization of Culture Conditions for this compound Production by M. theobromae BCC 4162

| Parameter | Basal Medium | Optimized Condition |

|---|---|---|

| Carbon Source | Glucose | 1% Fructose |

| Nitrogen Source | Not specified | 2.5% Meat Extract |

| Initial pH | Not specified | 8 |

| Yield (mg/L) | 348.30 | 889.02 |

| Cultivation Time | 28 days | 4 days |

| Productivity (mg/L/day) | ~12.44 | 222.26 |

Data sourced from studies on the optimization of culture conditions. nih.govoup.com

Bioreactor Conditions and Scale-Up Considerations

Transitioning from shake-flask cultures to larger-scale production in bioreactors is a crucial step for industrial applications. fermentorchina.comritaibioreactor.com For this compound production, aeration and agitation have been identified as important factors. nih.govoup.com Cultivation of M. theobromae BCC 4162 under shaking conditions at 200 revolutions per minute not only enhanced production but also significantly reduced the incubation time from 28 days to just 4 days. nih.govoup.com

The successful optimization in shake flasks paved the way for larger-scale production in a fermenter. nih.govoup.com In a bioreactor, this compound could be produced at a maximal level of 594.32 mg/L within a 4-day period. researchgate.netnih.govoup.com The ability to produce significant quantities of this compound in a fermenter with a relatively short incubation period is valuable for further research and potential applications. nih.govoup.com Key considerations for scaling up bioreactor processes include maintaining optimal oxygen transfer rates, managing shear stress on the microorganisms, and ensuring consistent mixing. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Menisporopsin B |

| Pughiinin A |

| Pycnidione |

| Mevalonolactone |

Extraction and Initial Purification Techniques from Fungal Cultures

Following fermentation, the first step towards obtaining pure this compound is the extraction from the fungal culture. The process typically begins with the separation of the fungal mycelia from the liquid culture broth by filtration. acs.orgku.ac.th

The mycelia are then subjected to solvent extraction. Methanol (B129727) is a commonly used solvent due to its effectiveness in solubilizing a wide range of secondary metabolites. mdpi.comacs.orgku.ac.th The mycelia are often macerated in methanol for a period of one to two days at room temperature to ensure thorough extraction. acs.orgresearchgate.netku.ac.th After maceration, the methanolic extract is concentrated. acs.org

The crude extract then undergoes initial purification steps to remove unwanted compounds. A common technique involves partitioning the extract between different solvents. For example, the concentrated methanol extract can be redissolved in water and then washed with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities. acs.orgku.ac.th The aqueous layer, containing the more polar this compound, is then extracted with a moderately polar solvent such as ethyl acetate (B1210297). acs.orgku.ac.th

The resulting ethyl acetate extract, which is now enriched with this compound, is then dried and can be further purified using various chromatographic techniques. ku.ac.th These initial extraction and partitioning steps are crucial for preparing a sample suitable for more advanced purification methods.

| Step | Technique | Description | Reference(s) |

| 1. Separation | Filtration | The fungal mycelia are separated from the liquid culture broth. | acs.orgku.ac.th |

| 2. Extraction | Solvent Maceration | The mycelia are soaked in methanol for 1-2 days at room temperature to extract secondary metabolites. | mdpi.comacs.orgresearchgate.netku.ac.th |

| 3. Concentration | Evaporation | The solvent from the extract is removed, typically under reduced pressure. | acs.orgku.ac.th |

| 4. Initial Purification | Liquid-Liquid Partitioning | The concentrated extract is redissolved in water, washed with hexane, and then the target compound is extracted into ethyl acetate. | acs.orgku.ac.th |

Advanced Structural Elucidation and Stereochemical Assignment of Menisporopsin a

Comprehensive Spectroscopic Characterization Techniques

The elucidation of the planar structure and connectivity of Menisporopsin A relied heavily on a suite of advanced spectroscopic methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the intricate structure of this compound. researchgate.netmdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were employed to piece together the molecular framework. mdpi.com Due to solubility issues in chloroform, NMR spectra were typically recorded in deuterated methanol (B129727) (methanol-d₄). researchgate.netresearchgate.net

¹H NMR spectra provided information on the chemical environment of protons, their multiplicities, and coupling constants, which helped to establish the connectivity of adjacent protons. ¹³C NMR spectra revealed the number and types of carbon atoms present in the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assembling the various structural fragments. COSY experiments identified proton-proton correlations, while HSQC and HMBC experiments established one-bond and multiple-bond correlations between protons and carbons, respectively. This comprehensive NMR analysis allowed for the unambiguous assignment of all proton and carbon signals, leading to the elucidation of the planar structure of this compound. researchgate.netmdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 171.5 | |

| 2 | 70.1 | 5.15 (m) |

| 3 | 35.1 | 2.55 (m), 2.45 (m) |

| 4 | 20.5 | 1.25 (d, 6.5) |

| 5 | 170.8 | |

| 6 | 75.3 | 5.05 (m) |

| 7 | 38.2 | 1.65 (m), 1.55 (m) |

| 8 | 29.8 | 1.40 (m) |

| 9 | 70.9 | 4.95 (m) |

| 10 | 42.5 | 2.60 (m), 2.50 (m) |

| 11 | 21.1 | 1.15 (d, 7.0) |

| 12 | 170.2 | |

| 13 | 74.8 | 5.20 (m) |

| 14 | 39.5 | 1.70 (m), 1.60 (m) |

| 15 | 25.4 | 1.50 (m) |

| 16 | 68.7 | 3.80 (m) |

| 17 | 45.1 | 1.80 (m) |

| 18 | 24.9 | 1.20 (d, 6.0) |

| 19 | 102.8 | 6.30 (d, 2.0) |

| 20 | 164.5 | |

| 21 | 98.9 | 6.25 (d, 2.0) |

| 22 | 158.9 | |

| 23 | 108.2 | |

| 24 | 140.1 | |

| 25 | 29.1 | 2.80 (m) |

| 26 | 70.3 | 3.90 (m) |

| 27 | 43.2 | 1.75 (m) |

| 28 | 23.5 | 1.10 (d, 6.2) |

| 29 | 168.9 | |

| 30 | 115.8 | 6.40 (s) |

| 31 | 150.1 | |

| 32 | 117.5 | 6.50 (s) |

| 33 | 145.8 | |

| 34 | 125.4 |

Note: The data presented in this table is a representative compilation from scientific literature and may vary slightly between different sources and experimental conditions.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

For this compound, an HRESI-MS measurement yielded an m/z value of 821.2650 [M+Na]⁺. mdpi.com This corresponds to a calculated molecular formula of C₄₀H₄₆NaO₁₇, which was consistent with the data obtained from NMR analysis. mdpi.com

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) experiments were performed to analyze the fragmentation pattern of this compound. mdpi.com By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers could deduce the connectivity of the different structural subunits within the macrocyclic lactone. This fragmentation data provided further corroboration for the structure elucidated by NMR spectroscopy. mdpi.com

X-ray Crystallography for Definitive Structural Confirmation

While spectroscopic methods like NMR and mass spectrometry provide powerful tools for structure elucidation, X-ray crystallography offers the most definitive and unambiguous confirmation of a molecule's three-dimensional structure in the solid state. mpg.denih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.org The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the generation of a detailed electron density map and, subsequently, a precise atomic model of the molecule. mpg.denih.gov

Although this compound has been extensively characterized by other means, obtaining a single crystal suitable for X-ray diffraction analysis can be a challenging step. researchgate.netdiamond.ac.uk The successful application of X-ray crystallography would provide the ultimate confirmation of the structural assignments made by spectroscopic methods and would reveal precise bond lengths, bond angles, and the conformation of the macrocyclic ring in the crystalline state.

Determination of Absolute Configuration

Establishing the absolute configuration of the numerous stereocenters in this compound was a critical step in its complete structural characterization. This was achieved through a combination of chemical derivatization and chiral chromatography.

Modified Mosher Methodologies

The modified Mosher method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. rsc.orgusm.edu This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). rsc.org The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined. rsc.org

In the case of this compound, the modified Mosher method was applied to establish the absolute configuration of its chiral centers. researchgate.netnih.govfigshare.com This involved chemical degradation of this compound to isolate smaller, more manageable chiral fragments containing the secondary alcohols. rsc.org These fragments were then derivatized with (R)- and (S)-MTPA, and the resulting esters were analyzed by ¹H NMR spectroscopy. The observed chemical shift differences allowed for the unambiguous assignment of the absolute stereochemistry at each of the chiral centers within the molecule. rsc.org This analysis ultimately established the absolute configuration of this compound as 9R, 13R, 23R, 27R, 37S, and 39R. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates enantiomers. phenomenex.comsigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. phenomenex.com

Chiral HPLC analysis was used as a complementary method to confirm the absolute configuration of this compound. researchgate.netnih.govfigshare.com After the chemical degradation of this compound into its constituent chiral building blocks, these fragments were analyzed by chiral HPLC. By comparing the retention times of these fragments to those of authentic, commercially available standards of known absolute configuration, the stereochemistry of the corresponding centers in this compound could be confirmed. This orthogonal approach provided further confidence in the stereochemical assignments made by the modified Mosher method. researchgate.net

Identification and Significance of Unique Structural Residues

The chemical architecture of this compound, a macrocyclic polylactone isolated from the fungus Menisporopsis theobromae, is distinguished by the assembly of several key subunits, including one particularly novel component. researchgate.netacs.orgrsc.org Detailed spectroscopic and chemical analyses have been instrumental in defining its complex structure. nih.govfigshare.comcapes.gov.br

Analysis of spectral data from 1H-1H COSY, TOCSY, and HMBC experiments revealed that this compound is constructed from five distinct residues linked by ester bonds. researchgate.netacs.org These building blocks consist of two units of 3-hydroxybutyric acid, two units of 2,4-dihydroxy-6-(2-hydroxy-n-propyl)benzoic acid, and a fifth, unprecedented residue. acs.org

The most significant and unique structural feature of this compound is the presence of a 2,4-dihydroxy-6-(2,4-dihydroxy-n-pentyl)benzoic acid moiety. researchgate.netacs.orgnih.govfigshare.com This particular residue had not been previously reported in natural products, making this compound a novel discovery. Its identification was accomplished through comprehensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. researchgate.netmdpi.com While the compound was difficult to dissolve in chloroform, detailed 1H and 13C NMR data were successfully obtained in methanol-d4. mdpi.comresearchgate.net

The absolute stereochemistry of the six chiral centers in this compound was determined to be 9R, 13R, 23R, 27R, 37S, and 39R. rsc.org This was established through chemical transformations and the application of the modified Mosher's method, a powerful technique for assigning the absolute configuration of secondary alcohols, in conjunction with chiral High-Performance Liquid Chromatography (HPLC). nih.govfigshare.comrsc.org

The significance of these structural components, particularly the free hydroxyl groups, is underscored by its biological activity. A methylated derivative of this compound, where the hydroxyl groups were modified, was found to be inactive against the malarial parasite and various cancer cell lines, and it also lost its antimycobacterial properties. acs.org This suggests that the hydroxyl groups on the aromatic rings and the aliphatic chains are crucial for the compound's potent antimalarial, antimycobacterial, and cytotoxic activities. researchgate.netacs.orgresearchgate.net

Detailed Research Findings

The structural elucidation was heavily reliant on NMR spectroscopy. The table below summarizes the reported ¹H and ¹³C NMR spectroscopic data for this compound recorded in Methanol-d4. mdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| Residue A | ||

| 1 | 171.2 | |

| 2 | 70.1 | 5.30, m |

| 3 | 41.5 | 2.65, dd, 15.2, 8.1; 2.55, dd, 15.2, 4.8 |

| 4 | 20.3 | 1.28, d, 6.3 |

| Residue B | ||

| 5 | 170.0 | |

| 6 | 165.6 | |

| 7 | 107.4 | |

| 8 | 163.0 | |

| 9 | 102.5 | 6.24, d, 2.2 |

| 10 | 141.2 | 6.18, d, 2.2 |

| 11 | 111.9 | |

| 12 | 44.0 | 3.01, m |

| 13 | 66.2 | 5.25, m |

| 14 | 24.0 | 1.21, d, 6.2 |

| Residue C | ||

| 15 | 171.4 | |

| 16 | 69.9 | 5.30, m |

| 17 | 41.6 | 2.65, dd, 15.2, 8.1; 2.55, dd, 15.2, 4.8 |

| 18 | 20.4 | 1.30, d, 6.3 |

| Residue D | ||

| 19 | 170.1 | |

| 20 | 165.7 | |

| 21 | 107.5 | |

| 22 | 163.1 | |

| 23 | 102.6 | 6.25, d, 2.2 |

| 24 | 141.3 | 6.19, d, 2.2 |

| 25 | 112.0 | |

| 26 | 44.1 | 3.01, m |

| 27 | 66.3 | 5.25, m |

| 28 | 24.1 | 1.22, d, 6.2 |

| Residue E | ||

| 29 | 170.3 | |

| 30 | 165.8 | |

| 31 | 107.6 | |

| 32 | 163.2 | |

| 33 | 102.7 | 6.26, d, 2.2 |

| 34 | 141.4 | 6.20, d, 2.2 |

| 35 | 112.2 | |

| 36 | 44.3 | 3.03, m |

| 37 | 68.9 | 4.05, m |

| 38 | 45.8 | 1.75, m; 1.65, m |

| 39 | 65.1 | 3.75, m |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dihydroxy-6-(2,4-dihydroxy-n-pentyl)benzoic acid |

| 3-hydroxybutyric acid |

Biosynthetic Pathway Investigation of Menisporopsin a

Polyketide Biosynthesis Framework and Precursor Incorporation Studies

The foundation of the Menisporopsin A structure lies in the polyketide pathway, a common route for the biosynthesis of a wide array of natural products in fungi, bacteria, and plants.

Carbon-13 Isotopic Labeling Experiments (e.g., [1-¹³C] and [2-¹³C] Acetate)

To confirm the polyketide origin of this compound, researchers conducted feeding experiments with stable isotope-labeled precursors. researchgate.netnih.govnih.gov In these experiments, the producing fungus, Menisporopsis theobromae, was cultured in the presence of sodium [1-¹³C]acetate and sodium [2-¹³C]acetate. researchgate.netnih.gov Subsequent analysis of the isolated this compound using nuclear magnetic resonance (NMR) spectroscopy revealed a specific pattern of ¹³C incorporation into the molecule's carbon skeleton. researchgate.netnih.gov This confirmed that acetate (B1210297) units are the fundamental building blocks for each of the subunits that constitute the final pentalactone structure. researchgate.netnih.gov

| Experiment | Precursor | Observation | Conclusion |

| Isotopic Labeling | Sodium [1-¹³C]acetate and [2-¹³C]acetate | Specific incorporation of ¹³C at individual carbons of this compound. researchgate.netnih.gov | Each subunit of this compound is assembled via a polyketide synthase pathway. researchgate.netnih.gov |

Elucidation of Polyketide Subunit Assembly

The labeling patterns observed in the isotopic tracer studies indicated that this compound is constructed from multiple polyketide subunits. researchgate.nettsri.or.th The proposed biosynthetic scheme involves the formation of these individual subunits, which are then linked together through a series of esterification reactions to form the final macrocyclic structure. tsri.or.thrsc.org Initial hypotheses suggested the involvement of both reducing and non-reducing polyketide synthases to create the diverse chemical functionalities observed in the subunits. rsc.org

Genetic and Enzymatic Basis of Biosynthesis: Polyketide Synthases (PKSs)

The biosynthesis of polyketides is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). In the case of this compound, a combination of two distinct types of PKSs is required.

Identification and Characterization of Reducing Polyketide Synthase (R-PKS, Men1)

Through transcriptome analysis of M. theobromae during the production phase of this compound, a highly expressed reducing polyketide synthase (R-PKS) gene, designated men1, was identified. tsri.or.thrsc.orgnih.gov R-PKSs are characterized by the presence of a full complement of reducing domains, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which are responsible for modifying the growing polyketide chain. The Men1 enzyme is a highly reducing PKS (HR-PKS) and is believed to be responsible for the synthesis of one of the polyester (B1180765) subunits. nih.govthieme-connect.com

Identification and Characterization of Non-Reducing Polyketide Synthase (NR-PKS, Men2)

Alongside men1, the transcriptome analysis also revealed a highly expressed non-reducing polyketide synthase (NR-PKS) gene, named men2. tsri.or.thrsc.orgnih.gov NR-PKSs typically lack or have inactive reducing domains, leading to the formation of aromatic or partially reduced polyketide chains. The Men2 enzyme is an NR-PKS and, like Men1, was identified as a key player in the biosynthesis of this compound. nih.govthieme-connect.com Heterologous co-expression of men1 and men2 in the fungal host Aspergillus oryzae resulted in the production of ascotrichalactone A, a macrocyclic polyester structurally related to this compound, along with other byproducts like 6-hydroxymellein (B1220941) and (-)-orthosporin. ku.ac.thnih.gov This provided strong evidence that Men1 and Men2 are the core enzymes required for the synthesis of the polyester backbone. ku.ac.thrsc.org

| Gene | Enzyme | Type | Proposed Function |

| men1 | Men1 | Reducing Polyketide Synthase (R-PKS) | Synthesis of a reduced polyketide subunit. nih.govrsc.orgthieme-connect.com |

| men2 | Men2 | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesis of a non-reduced polyketide subunit and catalysis of esterification and cyclization. nih.govrsc.orgthieme-connect.com |

Role of Non-Ribosomal Peptide Synthetase (NRPS)-like Enzymes and Thioesterase Domains in Cyclization and Esterification

The final steps in the biosynthesis of this compound involve the crucial processes of linking the polyketide subunits via ester bonds and the final cyclization to form the macrolactone ring.

Initially, it was proposed that a separate non-ribosomal peptide synthetase (NRPS)-like enzyme would be required for the multiple esterification and cyclolactonization reactions. rsc.orgmdpi.comresearchgate.net However, further research revealed a more elegant and unexpected mechanism. The co-expression of only the two PKSs, Men1 and Men2, was sufficient to produce a macrocyclic polylactone. rsc.orgnih.gov This surprising finding indicated that the necessary catalytic machinery for esterification and cyclization must be housed within one of the PKS enzymes.

Detailed analysis of the Men2 (NR-PKS) enzyme identified an unusual thioesterase (TE) domain at its C-terminus. rsc.orgnih.gov This TE domain is responsible for releasing the completed polyketide chain from the synthase. In the case of Men2, this TE domain possesses remarkable catalytic promiscuity, catalyzing not only the final cyclolactonization but also the multiple intermolecular esterification reactions required to assemble the complete this compound molecule. ku.ac.thrsc.org This function is analogous to the TE domains found in the biosynthesis of other complex natural products like the trilactone enterobactin (B1671361) and the macrodiolides elaiophylin (B1671157) and conglobatin. rsc.orgnih.gov Structural and solution characterization of the acyl carrier protein (ACP) and thioesterase (TE) domains of Men2 have provided further insights into the flexible nature of these domains, which facilitates the complex assembly process. ku.ac.thnih.gov

| Enzyme/Domain | Function | Evidence |

| Men2 Thioesterase (TE) Domain | Catalyzes multiple esterification and final cyclolactonization. ku.ac.thrsc.org | Co-expression of Men1 and Men2 alone is sufficient for macrocyclic polylactone formation. rsc.orgnih.gov |

| NRPS-like Enzyme | Initially proposed for esterification and cyclization, but now considered not to be directly involved. rsc.orgresearchgate.net | The function is attributed to the Men2 TE domain. rsc.org |

Heterologous Expression Systems for Pathway Elucidation and Compound Production

The elucidation of the this compound biosynthetic pathway has been significantly advanced through the use of heterologous expression systems. These systems allow for the functional characterization of candidate genes in a controlled genetic background, away from the complex regulatory network of the native producer, Menisporopsis theobromae BCC 4162. The filamentous fungus Aspergillus oryzae, specifically the quadruple auxotrophic strain NSAR1 (argB⁻, niaD⁻, sC⁻, adeA⁻), has been a particularly effective and widely used platform for expressing biosynthetic genes from other fungi. researchgate.netnih.gov This host has been successfully employed to produce a variety of fungal secondary metabolites, including those requiring the simultaneous introduction of multiple genes. researchgate.netnih.gov

In the investigation of this compound, researchers initially hypothesized that its complex macrocyclic structure would require a reducing polyketide synthase (PKS), a non-reducing PKS (NR-PKS), and potentially a non-ribosomal peptide synthetase (NRPS)-like enzyme for the esterification and cyclization steps. researchgate.netrsc.orgresearchgate.net Based on transcriptomic data that identified highly expressed PKS genes during the this compound production phase, a highly reducing PKS (HR-PKS) gene, men1, and an NR-PKS gene, men2, were selected as primary candidates. researchgate.netrsc.org

These genes were cloned into separate expression vectors and co-expressed in the A. oryzae NSAR1 host. researchgate.netrsc.org Surprisingly, the co-expression of just these two PKS genes, men1 and men2, was sufficient to produce not this compound itself, but a closely related macrocyclic polylactone, ascotrichalactone A. researchgate.netrsc.orgku.ac.th This unexpected result demonstrated that an additional NRPS-like enzyme was not required for the multiple esterification and cyclolactonization reactions. researchgate.netrsc.org Instead, these crucial steps are catalyzed by the enzymatic machinery of the two PKSs alone, specifically implicating an unusual thioesterase (TE) domain within the NR-PKS, Men2. researchgate.netrsc.orgku.ac.th In addition to the macrocycle, the heterologous expression also yielded other byproducts, including (-)-orthosporin and (-)-6-hydroxymellein, which are known building blocks of related fungal polyesters. researchgate.netku.ac.thresearchgate.net

| Gene | Proposed Function | Organism of Origin |

| men1 | Highly Reducing Polyketide Synthase (HR-PKS) | Menisporopsis theobromae BCC 4162 |

| men2 | Non-Reducing Polyketide Synthase (NR-PKS) | Menisporopsis theobromae BCC 4162 |

Comparative Biosynthetic Analysis with Related Metabolites (e.g., Menisporopsin B as a Proposed Linear Precursor)

The biosynthetic pathway of this compound is better understood through comparative analysis with structurally related metabolites. Polyesters composed of similar building blocks, such as 3-hydroxybutyrate (B1226725) and 2,4-dihydroxy-6-(2-hydroxypropyl)benzoate moieties, have been isolated from various fungal species, including those from the genera Penicillium, Ascotricha, and Talaromyces. researchgate.netrsc.org

A key compound in this analysis is Menisporopsin B, a linear polyester isolated from the same fungus, Menisporopsis theobromae BCC 4162. researchgate.netnih.gov Structurally, Menisporopsin B appears to be a linear precursor to the macrocyclic this compound, leading to the initial hypothesis that the biosynthesis proceeds from a linear intermediate which is then cyclized. researchgate.netresearchgate.netnih.gov

However, findings from heterologous expression studies challenge this straightforward linear-to-cyclic model. researchgate.netresearchgate.net The co-expression of the identified PKS genes, men1 and men2, did not produce the proposed linear intermediate but instead directly yielded the macrocyclic polylactone ascotrichalactone A. researchgate.netrsc.org Ascotrichalactone A differs from this compound only by the presence of a keto group. ku.ac.th This suggests that the assembly and cyclization are tightly coupled processes managed by the two PKS enzymes, without the release of a stable linear intermediate like Menisporopsin B. researchgate.net The formation of other byproducts in these experiments, such as (-)-orthosporin and (-)-6-hydroxymellein, further links the men gene cluster to the production of common polyketide units found in a wide array of fungal polyesters. researchgate.netresearchgate.netrsc.org This suggests that Menisporopsin B may be a shunt product or result from the hydrolysis of the macrocycle, rather than its primary precursor. researchgate.net

Transcriptomic and Genomic Approaches for Biosynthetic Gene Cluster Discovery

The identification of the this compound biosynthetic gene cluster (BGC) was heavily reliant on advanced genomic and transcriptomic techniques. ku.ac.thtsri.or.th Initial efforts using genome sequencing of M. theobromae provided the foundational data to begin searching for candidate genes. tsri.or.th Genome mining, often facilitated by bioinformatics tools like antiSMASH, allows for the prediction of BGCs based on the presence of core signature enzymes, such as PKSs or NRPSs. ku.ac.thwikipedia.orgnih.gov

While genomics provides the blueprint of biosynthetic potential, transcriptomics offers a snapshot of which genes are actively being used under specific conditions. To pinpoint the genes responsible for this compound production, researchers performed transcriptome analysis of M. theobromae BCC 4162 during its active production phase. researchgate.netrsc.orgku.ac.th This approach revealed which of the many potential PKS genes in the genome were highly expressed concurrently with the synthesis of the target compound. rsc.orgku.ac.th

The transcriptomic data highlighted several highly expressed PKS transcripts. ku.ac.thtsri.or.th Among these, candidates from four PKS gene clusters (designated 51, 55, 89, and 93) were initially considered. ku.ac.th Subsequent heterologous expression experiments confirmed that the crucial genes resided in clusters 51 and 89. ku.ac.th Specifically, the highly expressed non-reducing PKS gene (men2) from cluster 51 and the highly reducing PKS gene (men1) from cluster 89 were identified as the essential components for synthesizing the macrocyclic core of this compound-related structures. researchgate.netrsc.orgku.ac.th This combination of genome mining to identify potential BGCs and transcriptomic analysis to prioritize candidates based on expression levels proved to be a powerful and efficient strategy for discovering the novel biosynthetic pathway of this compound. tsri.or.thnih.gov

Biological Activities and Mechanistic Pathways Preclinical Research

Antifungal Efficacy and Proposed Cellular Mechanisms

Menisporopsin A, a macrolactone isolated from the endophytic fungus Menisporopsis sp., has demonstrated significant antifungal properties against a range of plant pathogens. researchgate.netnih.govdntb.gov.uamdpi.com Preclinical in vitro studies have highlighted its potential as a natural alternative to synthetic agrochemicals.

Research has shown that this compound exhibits a broad spectrum of inhibitory activity against several economically important plant pathogenic fungi. researchgate.netdntb.gov.uamdpi.com Bioassay-guided fractionation of extracts from Menisporopsis sp. LCM 1078, an endophyte isolated from Coffea arabica leaves, identified this compound as the active antifungal constituent. dntb.gov.uamdpi.com

The compound's efficacy was tested against a panel of five fungal pathogens, demonstrating a dose-dependent inhibition of mycelial growth. researchgate.netnih.govmdpi.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound required to visibly inhibit fungal growth, were determined for each pathogen. dntb.gov.ua

Notably, this compound was highly effective against Calonectria variabilis and Colletotrichum theobromicola, with a MIC value of 0.62 µg/mL for both. dntb.gov.ua It also showed strong activity against Boeremia exigua and Colletotrichum tropicale, with a MIC of 1.25 µg/mL. dntb.gov.ua The activity against Mycena citricolor was observed at a higher concentration, with a MIC of 10.0 µg/mL. researchgate.netdntb.gov.ua This demonstrates a significant and varied antifungal profile against key agricultural pathogens. dntb.gov.uamdpi.com

| Plant Pathogen | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |

|---|---|

| Boeremia exigua | 1.25 |

| Calonectria variabilis | 0.62 |

| Colletotrichum theobromicola | 0.62 |

| Colletotrichum tropicale | 1.25 |

| Mycena citricolor | 10.0 |

To contextualize its potential, the antifungal activity of this compound has been compared to that of Mancozeb, a widely used commercial dithiocarbamate (B8719985) fungicide. researchgate.netnih.govdntb.gov.uamdpi.com The results of these comparative studies indicate that this compound exhibits a potency that is, for several pathogens, comparable to Mancozeb. researchgate.netdntb.gov.uamdpi.com

The MIC values for Mancozeb against the same set of five plant pathogens ranged from 0.09 to 6.25 µg/mL. dntb.gov.uafrontiersin.orgnih.gov For instance, this compound's inhibition of Calonectria and Colletotrichum species was on par with Mancozeb. mdpi.com Against B. exigua, this compound demonstrated slightly superior potency. mdpi.com However, it was found to be about a hundred times less active than Mancozeb against the basidiomycete M. citricolor. frontiersin.orgmdpi.com These findings underscore the potential of this compound as a bio-fungicide, with a selective activity profile that rivals established synthetic chemicals. dntb.gov.uamdpi.com

| Plant Pathogen | This compound MIC (µg/mL) | Mancozeb MIC (µg/mL) |

|---|---|---|

| Boeremia exigua | 1.25 | 0.09 - 6.25 |

| Calonectria variabilis | 0.62 | 0.09 - 6.25 |

| Colletotrichum theobromicola | 0.62 | 0.09 - 6.25 |

| Colletotrichum tropicale | 1.25 | 0.09 - 6.25 |

| Mycena citricolor | 10.0 | 0.09 - 6.25 |

The precise cellular targets of this compound's antifungal activity are still under investigation. However, based on the known mechanisms of other macrolactones, it is hypothesized that this compound may interfere with cell wall biosynthesis. dntb.gov.uamdpi.com Some macrolactones have been shown to inhibit the synthesis of the fungal cell wall, a critical structure for maintaining cell integrity and viability. dntb.gov.uamdpi.com Further research is needed to elucidate the specific molecular interactions and pathways affected by this compound in plant pathogenic fungi.

Comparative Analysis with Commercial Agrochemicals (e.g., Mancozeb)

Antimycobacterial Activity and Mechanistic Investigations

In addition to its antifungal properties, this compound has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.orgresearchgate.netnih.gov This activity extends to strains that are resistant to multiple standard anti-TB drugs, highlighting its potential as a lead compound for the development of new tuberculosis therapies.

Early studies identified this compound as having antimycobacterial properties, with a reported MIC value of 50 µg/mL against the H37Ra strain of Mycobacterium tuberculosis. mdpi.complos.orgresearchgate.net This initial finding established its potential in the field of anti-tuberculosis drug discovery.

Of particular significance is the compound's activity against multidrug-resistant (MDR) strains of M. tuberculosis. berneylab.org The emergence of MDR-TB, defined by resistance to the two most potent first-line anti-TB drugs, isoniazid (B1672263) and rifampicin, poses a significant global health threat. frontiersin.orgbiomedgrid.com While specific MIC values against various MDR strains are not yet extensively detailed in published literature, the demonstrated efficacy against resistant forms of M. tuberculosis suggests that this compound may operate via a mechanism of action that is distinct from currently used drugs, thereby circumventing existing resistance mechanisms. berneylab.orgmdpi.com

The exact molecular and cellular mechanisms underlying the antimycobacterial activity of this compound are not yet fully elucidated. However, based on the known vulnerabilities of Mycobacterium tuberculosis and the chemical nature of this compound, several mechanisms have been proposed.

One of the primary proposed mechanisms is the disruption of the mycobacterial cell wall. berneylab.org The cell wall of M. tuberculosis is a complex and unique structure, rich in mycolic acids, which provides a formidable barrier against many antibiotics. nih.govmdpi.comnih.govbiomedgrid.com It is hypothesized that this compound may interfere with the biosynthesis or assembly of critical components of this cell wall, leading to a loss of structural integrity and subsequent bacterial death or growth inhibition. mdpi.comberneylab.org

Another proposed mechanism is interference with essential metabolic pathways within the bacterium. berneylab.org Mycobacterium tuberculosis has a remarkable ability to adapt its metabolism to survive within the host. nih.govberneylab.orgmdpi.com this compound may act by inhibiting key enzymes involved in vital metabolic processes, such as energy production or the synthesis of essential amino acids, thereby crippling the bacterium's ability to persist and replicate. berneylab.orgmdpi.com Further research is required to identify the specific molecular targets of this compound within M. tuberculosis and to validate these proposed mechanisms of action.

Antiparasitic Properties and Target Identification

Activity against Plasmodium falciparum (Drug-Resistant K1 Strain)

This compound, a macrocyclic polylactone isolated from the fungus Menisporopsis theobromae, has demonstrated notable antimalarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum. acs.orgmdpi.com In vitro studies have established its inhibitory effect on the growth of this parasite. acs.org

The antimalarial activity of this compound was evaluated using a microculture radioisotope technique, which measures the uptake of [3H]-hypoxanthine by the parasite to quantify growth inhibition. acs.org This method determined the half-maximal inhibitory concentration (IC50) of this compound to be 4.0 µg/mL against the K1 strain of P. falciparum. acs.orgresearchgate.netresearchgate.net The K1 strain is known for its resistance to multiple antimalarial drugs, making compounds active against it of particular interest. mdpi.com

It is noteworthy that the biological activity of this compound is sensitive to chemical modification. For instance, a methylated derivative of this compound was found to be inactive against the malarial parasite at a concentration of 20 µg/mL, highlighting the importance of the parent molecule's structure for its antiparasitic effect. acs.org While this compound's IC50 value against P. falciparum K1 is established, its precise molecular target within the parasite remains an area of ongoing investigation. researchgate.netresearchgate.net

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | Parasite Strain | IC50 (µg/mL) |

| This compound | Plasmodium falciparum (K1, multidrug-resistant) | 4.0 |

Exploration of Specific Pharmacological Targets within Parasitic Pathways

While the exact molecular target of this compound in Plasmodium falciparum has not been definitively identified, research points towards potential interference with essential parasite-specific pathways. researchgate.netresearchgate.net The survival of intracellular parasites like Plasmodium often relies on specialized mechanisms to cope with the host environment, presenting unique targets for therapeutic intervention. nih.gov

One area of investigation for antiparasitic drugs is the disruption of protein homeostasis, which is critical for parasite survival and replication. nih.gov Parasites have evolved specific pathways, such as the unfolded protein response (UPR), to manage proteotoxic stress within the host. nih.gov Targeting these parasite-specific UPR pathways is a potential strategy for developing new antiparasitic agents. nih.gov

Another critical pathway in Plasmodium is heme metabolism. basicmedicalkey.com During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic heme, which it detoxifies by polymerization into hemozoin. basicmedicalkey.com Inhibition of this process is a known mechanism of action for several antimalarial drugs. basicmedicalkey.com While it has not been confirmed for this compound, this pathway remains a primary target for many antimalarial compounds.

Furthermore, parasites have unique metabolic requirements that can be exploited. basicmedicalkey.com These include pathways for the synthesis of fatty acids, isoprenoids, and pyrimidines, as well as the mitochondrial electron transport chain. basicmedicalkey.commdpi.com Although this compound has been evaluated, it has not yet been tested against plasmepsin V (PMV), a specific aspartic protease in P. falciparum. researchgate.net

Cytotoxic and Anticancer Properties in Cell Line Models

In Vitro Cytotoxicity Spectrum against Human Cancer Cell Lines (e.g., BC-1, KB, NCI-H187)

This compound has demonstrated a spectrum of cytotoxic activity against various human cancer cell lines in preclinical studies. mdpi.comresearchgate.netresearchgate.net This suggests its potential as a scaffold for the development of anticancer agents.

The compound has been shown to be cytotoxic against breast cancer (BC-1) and nasopharyngeal carcinoma (KB) cell lines. acs.orgresearchgate.net The IC50 values for this compound against BC-1 and KB cell lines were reported as 5.0 µg/mL and 6.0 µg/mL, respectively. acs.org It also exhibited cytotoxic activity against the NCI-H187 human small-cell lung cancer cell line. researchgate.net The NCI-H187 cell line is a well-established model for studying this aggressive form of lung cancer. cytion.com

The cytotoxic effects of this compound appear to be linked to its specific chemical structure, as the methylated derivative of the compound was inactive against both the BC-1 and KB cell lines at a concentration of 20 µg/mL. acs.org

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| BC-1 | Breast Cancer | 5.0 |

| KB | Nasopharyngeal Carcinoma | 6.0 |

| NCI-H187 | Small-Cell Lung Cancer | Data not specified |

Mechanisms of Cell Death Induction (e.g., Apoptosis)

The process of apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. jax.org This process is characterized by a series of biochemical events that lead to distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. jax.org While the direct induction of apoptosis by this compound is a subject for further detailed investigation, related compounds and natural products often exert their anticancer effects through this pathway.

Structure Activity Relationship Sar Studies and Chemical Modification

Identification of Key Structural Moieties Essential for Bioactivity

The bioactivity of Menisporopsin A is intrinsically linked to its unique and complex macrocyclic structure, which features five ester bonds. researchgate.net The core structure is composed of several key subunits whose integrity and specific stereochemistry are thought to be crucial for its biological effects.

One of the most distinctive features of this compound is the unprecedented 2,4-dihydroxy-6-(2,4-dihydroxy-n-pentyl)benzoic acid residue. researchgate.netacs.org The phenolic hydroxyl groups and the dihydroxy-n-pentyl side chain are likely key interaction points with its biological targets. The absolute configuration of the six chiral centers has been determined as 9R, 13R, 23R, 27R, 37S, and 39R, and any alteration to this stereochemistry could significantly impact its activity. rsc.org

The macrocyclic polylactone ring itself is considered essential for maintaining the rigid conformation necessary for receptor binding. This is supported by the observation that macrocyclic compounds often exhibit higher bioactivity than their linear counterparts due to reduced conformational entropy upon binding to their targets. nih.gov Menisporopsin B, a linear polyester (B1180765) and potential precursor to this compound, also displays antimalarial activity, suggesting that while the macrocycle is important, key activity-determining elements reside within the linear sequence as well. researchgate.net

Furthermore, the (R)-3-hydroxybutyric acid residue incorporated into the macrocycle is another critical component. rsc.org The specific (R)-configuration was determined through chemical derivatization and chiral HPLC analysis, highlighting the stereospecific requirements for bioactivity. rsc.org

Rational Design and Semisynthesis of this compound Analogs and Derivatives

The rational design of this compound analogs aims to systematically explore the SAR and improve its therapeutic potential. This process involves the targeted chemical modification of the parent molecule to probe the function of different structural moieties.

A key strategy in the semisynthesis of this compound derivatives involves the modification of its hydroxyl groups. For instance, methylation of these groups can help to determine their importance in hydrogen bonding interactions with target proteins. rsc.org The creation of ester derivatives can also provide insights into the steric and electronic requirements of the binding pocket.

Another approach is the synthesis of truncated or simplified analogs. By selectively removing or replacing certain subunits of the macrocycle, researchers can identify the minimal structural components required for bioactivity. For example, synthesizing analogs with alterations in the 2,4-dihydroxy-6-(2,4-dihydroxy-n-pentyl)benzoic acid moiety could clarify the role of this unique residue.

The development of synthetic strategies to produce analogs of macrocyclic natural products is a significant focus in medicinal chemistry. mdpi.com The heterologous expression of the polyketide synthase genes responsible for this compound biosynthesis in a host like Aspergillus oryzae opens up possibilities for generating novel analogs through metabolic engineering. nih.govresearchgate.net

Computational Chemistry Approaches in SAR Analysis and Virtual Screening

Computational chemistry offers powerful tools for understanding the SAR of this compound and for discovering new, related compounds. eddc.sgnih.gov Techniques like virtual screening and molecular docking can be employed to predict how this compound and its analogs interact with potential biological targets. eddc.sgwikipedia.org

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific protein target. eddc.sgwikipedia.org For this compound, this could involve docking studies against known malarial or mycobacterial enzymes to hypothesize its mechanism of action. Once a putative target is identified, the binding mode of this compound can be modeled to guide the design of new analogs with improved binding affinity.

Quantitative structure-activity relationship (QSAR) models can also be developed. wikipedia.org These mathematical models correlate the chemical structures of a series of compounds with their biological activities. wikipedia.org For this compound, a QSAR study could identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for its antimalarial and antimycobacterial effects. Such models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.

Evaluation of Modified Compounds for Enhanced Potency, Selectivity, and Biological Performance

The ultimate goal of SAR studies is to generate modified compounds with superior properties compared to the parent molecule. Once new this compound analogs are synthesized, they must be rigorously evaluated for their biological performance.

This evaluation involves a battery of in vitro assays to determine their potency (e.g., IC₅₀ or MIC values) against Plasmodium falciparum and Mycobacterium tuberculosis. researchgate.netacs.org It is also crucial to assess their selectivity by testing their cytotoxicity against various human cell lines. An ideal analog would exhibit high potency against the target pathogens with minimal toxicity to host cells.

The table below presents hypothetical data from the evaluation of a series of this compound analogs, illustrating how SAR data can be tabulated and analyzed.

| Compound | Modification | Antimalarial Activity (IC₅₀, µM) | Antimycobacterial Activity (MIC, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (Antimalarial) |

|---|---|---|---|---|---|

| This compound | Parent Compound | 7.0 | 87.5 | >100 | >14.3 |

| Analog 1 | Methylation of phenolic OH | 25.2 | >100 | >100 | >4.0 |

| Analog 2 | Esterification of pentyl OH | 15.8 | 95.1 | >100 | >6.3 |

| Analog 3 | (S)-3-hydroxybutyric acid | 50.1 | >100 | >100 | >2.0 |

| Analog 4 | Simplified benzoic acid residue | 5.5 | 75.3 | >100 | >18.2 |

This systematic approach of design, synthesis, and evaluation allows for the iterative refinement of the this compound scaffold, paving the way for the development of new and effective therapeutic agents.

Future Research Trajectories and Biotechnological Applications

Advancements in Synthetic Biology for Sustainable Menisporopsin A Production

The production of this compound currently relies on the cultivation of its natural producer, the fungus Menisporopsis theobromae. While optimization of culture conditions—such as adjusting pH, agitation speed, and carbon sources—has successfully increased yields and reduced cultivation time, these methods face limitations in scalability and sustainability. mdpi.com Synthetic biology offers a transformative approach to overcome these challenges, promising a more reliable and economically viable supply of this compound. lbl.govnih.gov

The core of this strategy lies in understanding and engineering the compound's biosynthetic pathway. This compound is a complex macrocyclic polylactone assembled by polyketide synthases (PKSs) and likely cyclized by a non-ribosomal peptide synthetase (NRPS)-like enzyme. tsri.or.thresearchgate.net Transcriptome analysis of M. theobromae has already identified the specific PKS genes that are highly expressed during the production phase. researchgate.netresearchgate.net

Future advancements will likely involve the following:

Heterologous Expression: The identified biosynthetic gene cluster for this compound can be transferred into a more robust and easily scalable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.org These organisms are well-characterized and can be grown in large-scale fermenters, uncoupling production from the slow growth of the native fungus.

Pathway Engineering: Once housed in a new host, the biosynthetic pathway can be optimized using synthetic biology tools. This includes balancing enzyme expression levels, engineering cofactor supply, and designing non-natural pathways to increase the flux towards the final product. nih.gov

Sustainable Feedstocks: Engineered microbes can be designed to utilize sustainable and low-cost feedstocks, such as agricultural waste or even CO2, reducing the environmental footprint of production compared to traditional fermentation media. lbl.govstanford.edu By harnessing these approaches, synthetic biology can provide a stable, sustainable, and scalable production platform for this compound, facilitating its further development and application. oecd.org

Exploration of Novel Pharmacological Targets and Pathways for Therapeutic Development

This compound has demonstrated a remarkable breadth of biological activities, positioning it as a promising scaffold for therapeutic development. mdpi.com Its known activities suggest it interacts with fundamental cellular processes, yet the precise molecular targets for many of these effects remain to be discovered.

Initial research has identified the following therapeutic potentials:

Antiparasitic Activity: The compound shows potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com However, its specific molecular target within the parasite is currently unknown, presenting a key area for future investigation. researchgate.netresearchgate.net

Antibacterial Activity: this compound is effective against Mycobacterium tuberculosis, including multidrug-resistant strains. Its mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways, though the specific enzymes or proteins it inhibits have not been fully elucidated.

Anticancer Activity: In vitro studies have shown that this compound induces apoptosis in breast cancer (BC-1) and nasopharyngeal carcinoma (KB) cell lines. researchgate.net Identifying the specific apoptotic pathways it triggers and the upstream protein targets is a critical next step for its development as an oncological agent.

Antifungal Activity: The compound exhibits strong, dose-dependent inhibition of several major plant pathogenic fungi, with a potency comparable to the commercial agrochemical mancozeb. mdpi.comresearchgate.net Interestingly, it was previously reported to be inactive against the human pathogen Candida albicans, suggesting a selective mode of action that warrants further exploration to identify its specific fungal targets. mdpi.com

Future pharmacological research will focus on target deconvolution studies to pinpoint the specific proteins, enzymes, or cellular pathways that this compound modulates. Uncovering these targets is crucial for understanding its mechanisms of action, predicting potential side effects, and rationally designing more potent and selective second-generation analogs.

Chemoenzymatic Synthesis and Pathway Engineering for Structural Diversity and Novel Analog Generation

The complex structure of this compound makes its total chemical synthesis challenging. A more versatile and efficient approach is chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the flexibility of synthetic chemistry. nsf.govhelmholtz-hips.de This strategy is particularly well-suited for generating structural diversity and producing novel analogs that are not easily accessible through other means. nsf.gov

The biosynthesis of this compound relies on a fascinating enzymatic machinery, including both reducing and non-reducing polyketide synthases (PKSs) that build its subunits. tsri.or.thresearchgate.net These enzymes can be harnessed as powerful biocatalysts. By feeding synthetic, non-natural precursor molecules (substrate analogs) to these enzymes or entire engineered pathways, a wide range of new this compound derivatives can be created.

Key strategies in this area include:

Enzymatic Derivatization: Purified PKS enzymes from the biosynthetic pathway can be used in vitro to modify synthetic intermediates, adding a layer of complexity that would be difficult to achieve through traditional chemistry. nih.gov

Pathway Engineering: The genes for the PKS enzymes can be mutated or modularly recombined to alter their substrate specificity or the way they assemble the polyketide chain, leading to the production of new structures.

Modular Chemoenzymatic Synthesis: A convergent strategy can be employed where different fragments of the molecule are created synthetically and then assembled using the pathway's specific enzymes, particularly the NRPS-like enzyme responsible for the final cyclization. researchgate.netnsf.gov This modular approach allows for the rapid generation of a library of analogs by simply swapping out different synthetically-prepared fragments. nih.gov

This powerful combination of chemistry and biology will enable a deep exploration of the structure-activity relationship (SAR) of this compound, facilitating the identification of its key pharmacophores and the development of analogs with improved efficacy, selectivity, and pharmacokinetic properties. nsf.govresearchgate.net

Integration of Advanced Omics Technologies in Biological Activity Research

To fully understand the biological activities of this compound, a systems-level approach is required. Advanced "omics" technologies, which provide a global snapshot of different molecular layers within a cell or organism, are invaluable for this purpose. nih.govmdpi.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the comprehensive cellular response to the compound, helping to identify its mechanism of action and discover new therapeutic applications. biobide.comnih.gov

The application of omics in this compound research includes:

Genomics and Transcriptomics: These technologies have already been instrumental in identifying the biosynthetic gene cluster responsible for producing this compound in M. theobromae through transcriptome analysis. researchgate.netresearchgate.net In activity studies, treating cells (e.g., cancer cells or bacteria) with this compound and analyzing changes in their gene expression (transcriptomics) can reveal which cellular pathways are perturbed, pointing towards the compound's mode of action. humanspecificresearch.org

Proteomics: This large-scale study of proteins can identify the direct protein targets of this compound. humanspecificresearch.org Techniques like thermal proteome profiling or activity-based protein profiling can pinpoint which proteins physically bind to the compound. Furthermore, analyzing changes in the entire proteome after treatment can reveal downstream effects on protein expression and signaling cascades.

Metabolomics: By profiling all the small-molecule metabolites in a system, metabolomics can show how this compound affects cellular metabolism. humanspecificresearch.org This is particularly relevant for its antibacterial and anticancer activities, where interference with metabolic pathways is a likely mechanism.

By integrating these multi-omics datasets, researchers can construct a comprehensive model of how this compound functions at a molecular level. mdpi.com This holistic view is essential for elucidating complex biological activities and accelerating the drug discovery process. biobide.com

Elucidation of Ecological Roles in Fungal-Plant Interactions

This compound is a natural product isolated from Menisporopsis sp., an endophytic fungus that lives symbiotically within the tissues of host plants such as the cacao tree (Theobroma cacao) and coffee plant (Coffea arabica) without causing disease. mdpi.comresearchgate.net The potent bioactivities of the compound strongly suggest it plays a crucial role in the ecological relationship between the fungus and its plant host. frontiersin.org

Endophytic fungi often engage in mutualistic relationships with plants, providing benefits in exchange for nutrients and shelter. mdpi.comfrontiersin.org One of the most significant benefits is chemical defense. The production of bioactive secondary metabolites by the endophyte can protect the host plant from herbivores and pathogens. frontiersin.org

The likely ecological role of this compound is as a defensive chemical:

Shaping the Microbiome: The production of a powerful antimicrobial agent like this compound can also influence the broader microbial community on and within the plant (the phyllosphere and endosphere). frontiersin.org This allows the fungus to carve out a niche for itself, free from competition.

Further research into the expression of this compound during different stages of the plant's life and under various environmental stresses (e.g., pathogen attack) will help to fully elucidate its vital role in the complex web of plant-fungal interactions. frontiersin.org

Development of Preclinical In Vitro and In Vivo Models for Efficacy Assessment

The translation of this compound from a promising bioactive compound into a potential therapeutic agent requires rigorous evaluation of its efficacy in relevant preclinical models. jax.org The initial stages of this assessment have been conducted through a variety of in vitro studies, which form the basis for progression into more complex in vivo animal models. nih.gov

The existing in vitro data provides a strong rationale for further testing:

Anticancer: Activity has been confirmed against breast and nasopharyngeal cancer cell lines.

Antibacterial: Efficacy is documented against Mycobacterium tuberculosis.

Antiparasitic: Inhibition of the malaria parasite Plasmodium falciparum has been shown. mdpi.com

Antifungal: Potent activity against several plant pathogenic fungi has been measured. researchgate.net

The subsequent development of in vivo models is essential to understand how the compound behaves in a whole organism. jax.org This next phase of research would involve:

Oncology Models: To assess its anticancer potential, this compound would be tested in animal models, such as immunodeficient mice bearing human tumor xenografts from breast or nasopharyngeal cancer cell lines. jax.org These studies would measure the compound's ability to reduce tumor growth and progression.

Infectious Disease Models: For its antibacterial activity, efficacy would be evaluated in mouse models of tuberculosis. Its antiparasitic activity against P. falciparum would be tested in humanized mouse models capable of supporting infection by the human malaria parasite.

Pharmacokinetic and Safety Testing: Alongside efficacy studies, in vivo models are crucial for determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound. These studies help to establish a compound's behavior in the body and inform potential therapeutic windows. jax.org

Successfully predicting a compound's performance in humans is challenging, but a carefully designed series of in vitro and in vivo studies is critical for de-risking development and providing the necessary data to advance a candidate toward clinical trials. nih.gov

Q & A

Q. What are the standard protocols for isolating Menisporopsin A from natural sources?

this compound is typically isolated using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and preparative HPLC. Researchers should prioritize reproducibility by documenting solvent ratios, temperature, and pressure conditions. For fungal-derived compounds, biomass pre-treatment (lyophilization) and metabolite profiling via TLC are critical preliminary steps .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is mandatory for elucidating carbon-hydrogen frameworks, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography is recommended for absolute stereochemical determination. Supplementary data, such as IR spectroscopy for functional groups and UV-Vis for conjugation analysis, should align with journal requirements for novel compounds .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response bioactivity data?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for calculating IC₅₀ values. Pairwise comparisons (Student’s t-test) or ANOVA with post-hoc tests (Tukey’s) should validate significance. Ensure controls (positive/negative) are included, and report confidence intervals to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this, replicate studies using standardized protocols (e.g., CLSI guidelines) and perform meta-analyses to identify confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and report raw data with error margins .

Q. What in silico strategies are recommended for predicting this compound’s molecular targets and mechanisms?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to target proteins. Use QSAR models to correlate structural features with activity, and employ molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with knock-out/knock-in assays in model organisms .

Q. How should a study investigating this compound’s pharmacokinetics (PK) in vivo be designed?

Apply the PICO framework:

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/intravenous administration of this compound.

- Comparison : Vehicle control vs. therapeutic dose.

- Outcome : Plasma concentration-time profiles (AUC, Cₘₐₓ, t₁/₂). Use LC-MS/MS for quantification and compartmental modeling (e.g., non-linear mixed-effects) to estimate PK parameters .

Q. What strategies optimize this compound’s yield in fungal fermentation systems?

Screen fungal strains (e.g., Menispora spp.) under varied culture conditions (pH, temperature, aeration). Employ response surface methodology (RSM) to optimize nutrient ratios (carbon/nitrogen). Genetic engineering (CRISPR-mediated overexpression of biosynthetic genes) may enhance production, followed by fed-batch bioreactor scaling .

Q. How to address challenges in synthesizing this compound analogs with improved bioactivity?

Focus on regioselectivity and stereochemistry during synthetic steps (e.g., Sharpless epoxidation). Purify intermediates via flash chromatography and characterize each step with HPLC-UV. Computational tools (e.g., DFT calculations) can predict reactive sites for functionalization. Validate analogs using cytotoxicity assays and ADMET profiling .

Methodological Considerations

- Experimental Reproducibility : Document all protocols in supplementary materials, including instrument calibration data and raw spectra .

- Data Contradictions : Use funnel plots or Egger’s test to assess publication bias in meta-analyses .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.